Salicylanilide

Vue d'ensemble

Description

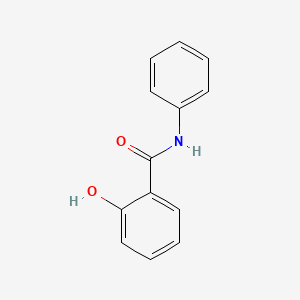

Le salicylanilide est un composé chimique qui est l'amide de l'acide salicylique et de l'aniline. Il est classé à la fois comme un salicylamide et un anilide. Ce composé a une large gamme d'utilisations pharmacologiques, en particulier dans ses formes halogénées. Les dérivés du this compound sont utilisés depuis des décennies en médecine humaine et vétérinaire comme anthelminthiques, désinfectants et antifongiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le salicylanilide est généralement préparé en faisant réagir l'acide salicylique avec l'aniline en présence d'un agent de condensation tel que le trichlorure de phosphore. La réaction est exothermique et implique généralement l'ajout lent de trichlorure de phosphore à un mélange d'acide salicylique et d'aniline. Le mélange réactionnel est ensuite chauffé à une température élevée pour compléter l'élimination du chlorure d'hydrogène .

Méthodes de production industrielle

Dans les milieux industriels, la préparation du this compound suit des principes similaires mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction pour gérer la nature exothermique de la réaction et pour garantir des rendements élevés de this compound pur. L'utilisation du trichlorure de phosphore comme agent de condensation est courante en raison de son efficacité pour faciliter la réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le salicylanilide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses amines correspondantes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits formés

Oxydation : Quinones

Réduction : Amines

Substitution : Dérivés halogénés tels que le niclosamide, l'oxyclozanide et le rafoxanide.

Applications de la recherche scientifique

Le this compound et ses dérivés ont une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme intermédiaires dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques.

Médecine : Les dérivés halogénés sont utilisés comme anthelminthiques et ont montré un potentiel dans la recherche anticancéreuse. .

Industrie : Utilisé dans la formulation de désinfectants et d'antiseptiques.

Mécanisme d'action

Le this compound exerce ses effets par le biais de divers mécanismes en fonction de son application :

Action anthelminthique : Perturbe le métabolisme énergétique des parasites en découplant la phosphorylation oxydative.

Action antimicrobienne : Inhibe la croissance bactérienne en interférant avec la synthèse de la paroi cellulaire et l'intégrité de la membrane.

Action anticancéreuse : Inhibe plusieurs voies de signalisation telles que Wnt/β-caténine, mTORC1, STAT3, NF-κB et Notch, ce qui entraîne une réduction de la prolifération et de la survie des cellules tumorales

Applications De Recherche Scientifique

Pharmaceutical Applications

Anthelmintic Activity

Salicylanilides have been primarily used as anthelmintic agents in both human and veterinary medicine. Notable examples include niclosamide and rafoxanide , which are effective against a range of parasitic infections. Recent studies have explored their potential repurposing for treating viral infections, particularly adenoviruses. For instance, salicylanilide derivatives demonstrated significant anti-adenovirus activity at low concentrations with minimal cytotoxic effects, suggesting their utility in antiviral drug development for immunocompromised patients .

Antiviral Properties

This compound compounds have shown promise in combating viral infections beyond their traditional use as anthelmintics. Research indicates that these compounds can inhibit adenovirus replication by targeting specific viral mechanisms:

- Mechanism of Action : Niclosamide and rafoxanide disrupt the transport of adenoviral particles from the endosome to the nuclear envelope, while oxyclozanide specifically inhibits transcription of early viral genes .

- Clinical Implications : The findings suggest that salicylanilides may be suitable candidates for further clinical evaluation as antiviral agents, particularly for treating community-acquired pneumonia caused by adenoviruses .

Antimicrobial Activity

Salicylanilides exhibit potent antimicrobial properties against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanisms of Action : Studies indicate that salicylanilides can disrupt bacterial membranes, leading to cell death. For example, niclosamide has been shown to exhibit antimicrobial activity through membrane disruption mechanisms .

- Combination Therapies : The potential for combining salicylanilides with other antibiotics has been explored to enhance efficacy against resistant strains. Research shows that these compounds can improve the effectiveness of existing antibiotics like gentamicin against MRSA .

Anticancer Research

Recent investigations into the anticancer properties of salicylanilides have revealed their potential as therapeutic agents in oncology.

- Mechanisms of Action : Salicylanilides may exert anticancer effects through various pathways, including:

- Case Studies :

- Rafoxanide has been studied for its ability to induce apoptosis and inhibit tumor growth in several cancer cell lines, demonstrating significant antiproliferative effects both in vitro and in vivo .

- Clinical trials are underway to assess the efficacy of these compounds in cancer treatment, highlighting their potential as repurposed drugs in oncology .

Summary Table of this compound Applications

| Application Area | Examples | Mechanisms/Effects | Clinical Relevance |

|---|---|---|---|

| Anthelmintics | Niclosamide, Rafoxanide | Effective against parasitic infections | Established use in human/veterinary medicine |

| Antiviral | Niclosamide, Oxyclozanide | Inhibit adenovirus replication | Potential for treating viral infections |

| Antimicrobial | Niclosamide | Disrupt bacterial membranes | Effective against MRSA |

| Anticancer | Rafoxanide | Induce apoptosis, inhibit tumor growth | Undergoing clinical trials |

Mécanisme D'action

Salicylanilide exerts its effects through various mechanisms depending on its application:

Anthelmintic Action: Disrupts the energy metabolism of parasites by uncoupling oxidative phosphorylation.

Antimicrobial Action: Inhibits bacterial growth by interfering with cell wall synthesis and membrane integrity.

Anticancer Action: Inhibits multiple signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch, leading to reduced tumor cell proliferation and survival

Comparaison Avec Des Composés Similaires

Le salicylanilide est unique en raison de son large spectre d'activités biologiques. Des composés similaires comprennent :

Niclosamide : Un dérivé halogéné utilisé comme anthelminthique et étudié pour ses propriétés anticancéreuses.

Oxyclozanide : Un autre dérivé halogéné ayant des activités anthelminthiques et antimicrobiennes.

Rafoxanide : Utilisé principalement comme flukicide en médecine vétérinaire

Le this compound se distingue par sa polyvalence et la recherche approfondie sur ses diverses applications pharmacologiques.

Activité Biologique

Salicylanilide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound belongs to the class of salicylanilides, which have been traditionally used as anthelmintics in both human and veterinary medicine. Recent research has expanded the understanding of its biological properties beyond anti-parasitic effects. Notably, this compound has shown promise in combating bacterial infections, particularly those caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), as well as exhibiting anticancer properties.

This compound exhibits antimicrobial activity through several mechanisms:

- Disruption of Membrane Integrity : Studies have indicated that this compound can disrupt bacterial membranes, leading to cell lysis. This mechanism is particularly relevant for its efficacy against MRSA and other Gram-positive bacteria .

- Inhibition of Protein Synthesis : this compound may interfere with protein synthesis in bacteria, contributing to its antibacterial effects .

Efficacy Against Pathogens

Research has demonstrated that this compound and its derivatives possess significant antibacterial properties:

- Against MRSA : A study evaluated the effectiveness of this compound derivatives against MRSA strains, revealing that certain compounds showed potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Mycobacterial Activity : this compound has also been tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration for potential use in tuberculosis treatment .

Anticancer Properties

This compound's potential as an anticancer agent is supported by various studies indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth:

- Mechanisms of Action : The anticancer effects are believed to be mediated through multiple pathways, including:

- Uncoupling Oxidative Phosphorylation : This action leads to increased reactive oxygen species (ROS) production, promoting cancer cell death .

- Inhibition of Signaling Pathways : this compound has been shown to modulate key signaling pathways involved in cancer progression, such as Wnt/β-catenin and mTORC1 pathways .

Case Studies

- Niclosamide as a Model Compound : Niclosamide, a well-known this compound derivative, has been extensively studied for its anticancer properties. It has shown efficacy in various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Combination Therapies : Recent studies suggest that combining salicylanilides with other therapeutic agents may enhance their anticancer effects. For example, synergistic effects were observed when salicylanilides were used alongside traditional chemotherapeutics .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propriétés

IUPAC Name |

2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEDVNSFRWHDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2593-10-4 (hydrochloride salt) | |

| Record name | Salicylanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021784 | |

| Record name | Salicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS] | |

| Record name | Salicylanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Salicylanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-17-2 | |

| Record name | Salicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylanilide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SALICYLANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALICYLANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP8NEY345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do salicylanilides exert their antimicrobial effects?

A: Salicylanilides demonstrate a complex mechanism of action against various microorganisms, involving multiple targets. Some studies suggest they disrupt cell membrane function, [] while others point to the inhibition of essential enzymes like two-component regulatory systems (TCS) [] or interference with energy production by disrupting the proton motive force. []

Q2: Are there specific structural features of salicylanilides that contribute to their antimicrobial activity?

A: Yes, research has revealed a strong structure-activity relationship for salicylanilides. Lipophilicity, influenced by the presence of halogen or alkyl substituents, plays a crucial role in their activity. [, ] For instance, salicylanilides halogenated at specific positions (4′,5; 2′,4′,5; 3,4′,5; 3′,4′,5; 4,4′,5; 2′,3,4′,5; 3,3′,4′,5; 2′,3,4′,5,5′) exhibit high activity in the presence of soap. [] Additionally, electron-withdrawing groups, particularly in the salicyloyl ring, enhance activity, [] while hydrophobic groups in the anilide moiety also contribute to potency. []

Q3: How does the conformation of salicylanilides influence their activity?

A: Salicylanilides typically exist in two main conformations stabilized by intramolecular hydrogen bonds: the "closed-ring" conformation (OH…O=C hydrogen bonded) and the "open-ring" conformation (NH…O hydrogen bonded). [, ] The presence and position of substituents, especially at the 3- and/or 2′(6′)-positions, can shift the equilibrium between these conformations. [] This conformational flexibility might influence their interaction with biological targets and consequently their activity.

Q4: Can you elaborate on the interaction of salicylanilides with tubulin and their potential as anticancer agents?

A: Research has identified salicylanilides as potential inhibitors of tubulin polymerization, a crucial process for cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death, suggesting their potential as anticancer agents. Notably, some salicylanilides, like compound 6 in a specific study, demonstrate similar effects on tubulin polymerization and cell cycle arrest as the known tubulin inhibitor TUB015. []

Q5: How do salicylanilides interact with the STAT3 signaling pathway?

A: Salicylanilides have shown promising activity as inhibitors of the STAT3 signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. They can reduce the levels of phosphorylated STAT3 (p-STAT3Tyr705), a crucial step in STAT3 activation, without affecting the total STAT3 protein levels. [] This selective inhibition of STAT3 phosphorylation highlights their potential as targeted anticancer therapies.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of salicylanilides?

A: Research indicates that salicylanilides are well-absorbed following oral administration. [] They are primarily metabolized in the liver, forming sulphate and glucuronide conjugates of the parent compound and various phenolic metabolites. [] Excretion occurs through both urine and bile, with radioactivity detectable in tissues like blood, kidney, liver, and fat several days post-administration. [] Interestingly, studies have observed sex-differences in both the excretion route and the proportions of urinary metabolites. []

Q7: Are there strategies to improve the delivery and targeting of salicylanilides?

A: Yes, ongoing research explores various drug delivery strategies to enhance the efficacy and reduce potential side effects of salicylanilides. One promising approach involves conjugating salicylanilides to carrier peptides, such as oligotuftsins, to improve their cellular uptake and targeting to specific tissues like glioblastoma cells. []

Q8: What analytical techniques are commonly employed for the characterization and quantification of salicylanilides?

A8: Several analytical methods are utilized for studying salicylanilides, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection (HPLC-FLD), enables the separation and quantification of various halogenated salicylanilides in complex mixtures like cosmetics. [, ]

- Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to elucidate the structure and conformation of salicylanilides. [, ] Infrared (IR) spectroscopy provides information about functional groups and hydrogen bonding patterns. []

- Densitometry: This technique, coupled with thin-layer chromatography, can be employed to detect and quantify salicylanilides, using visualizing reagents like brilliant green to enhance sensitivity. []

Q9: What is the environmental impact of salicylanilides, and are there measures to mitigate potential risks?

A: While salicylanilides offer several benefits, it is essential to consider their potential environmental impact. Some salicylanilides, like compound 4c in a particular study, demonstrated reduced toxicity in fish (Danio rerio) compared to the parent compound niclosamide, highlighting the possibility of designing safer alternatives. [] Additionally, research focusing on the biodegradability and environmental fate of salicylanilides is crucial to ensure their responsible use and minimize potential ecological risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.